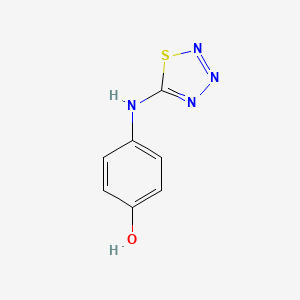

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

描述

Contextualization of Heterocyclic Systems in Contemporary Chemical Research

Heterocyclic compounds are integral to numerous areas of scientific research and industry, particularly in the development of pharmaceuticals and functional materials. Their cyclic structures, which incorporate at least one atom other than carbon, give rise to a rich variety of physical and chemical properties.

Five-membered heterocyclic rings are among the most significant structural components of pharmaceuticals and biologically active molecules. nih.gov These rings, such as pyrrole, furan, and thiophene, are fundamental building blocks for countless natural products and synthetic compounds. globalscientificjournal.com In medicinal chemistry, the incorporation of five-membered heterocycles can enhance crucial properties like metabolic stability, solubility, and bioavailability. mdpi.comnih.gov Their unique physicochemical characteristics allow them to function as key structural motifs, or pharmacophores, that can interact with biological targets like enzymes and receptors. nih.gov These heterocycles are found in a wide array of drugs, including antibacterial, antiviral, anticancer, and anti-inflammatory agents. nih.govglobalscientificjournal.com The ability of their heteroatoms (typically nitrogen, oxygen, or sulfur) to form hydrogen bonds and participate in aromatic stacking interactions further enhances their value in drug design. mdpi.comnih.gov

Thiatriazoles are a specific class of five-membered heterocycles containing one sulfur and three nitrogen atoms. This group of isomers includes 1,2,3,4-thiatriazole, which is characterized by its high nitrogen content. Like the more commonly studied triazoles, the thiatriazole ring is planar and aromatic, with delocalized π-electrons across the ring system. nih.gov This aromaticity confers stability to the ring. The presence of multiple nitrogen atoms makes thiatriazoles energy-rich systems and provides sites for hydrogen bonding, which is a critical feature for molecular recognition in biological systems. nih.govnih.gov The 1,2,3-triazole ring, a close relative, is considered a versatile component in drug discovery, acting as a stable linker or a core pharmacophore. nih.govfrontiersin.org While various isomers of thiadiazole (one sulfur, two nitrogen atoms) are known and utilized in medicinal chemistry, the 1,2,3,4-thiatriazole ring system remains a more specialized and less-explored scaffold. globalscientificjournal.com

The aminophenol group consists of a phenol (B47542) ring substituted with an amino group. The three isomers, 2-aminophenol, 3-aminophenol, and 4-aminophenol (B1666318), are valuable intermediates in organic synthesis. wikipedia.orgwikipedia.org 4-Aminophenol, in particular, is a crucial building block in the industrial synthesis of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen). wikipedia.orgnih.gov The aminophenol moiety offers two reactive sites: the hydroxyl (-OH) group and the amino (-NH2) group, which can be selectively modified in various organic transformations. This dual functionality allows it to be incorporated into more complex molecular architectures. nih.gov For instance, the amino group can be converted into an imine or an amide, while the hydroxyl group can undergo etherification or esterification. Its derivatives are investigated for a range of biological activities. nih.govnih.gov

Historical Development and Preliminary Academic Mentions of Thiatriazole and Aminophenol Derivatives

The scientific exploration of both aminophenols and heterocyclic systems like thiatriazole has a history spanning over a century. The term "triazole" was first introduced in 1885 to describe a five-membered ring with three nitrogen atoms. nih.gov The synthesis of aminophenol derivatives has been a subject of academic inquiry for many decades, with publications on their preparation and reactions appearing in the mid-20th century. acs.org

Methods for preparing 4-aminophenol have been well-established, often involving the reduction of 4-nitrophenol (B140041) or the rearrangement of phenylhydroxylamine derived from nitrobenzene. wikipedia.org Its use as a precursor for dyes and, most notably, for paracetamol has driven extensive research into its synthesis and reactivity. wikipedia.org

The synthesis of molecules containing thiatriazole and thiadiazole rings has also been an active area of research. For example, methods for creating 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been developed, showcasing the construction of these heterocyclic systems. chemicalbook.comnih.gov A compound structurally related to the subject of this article, 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol, has been synthesized and characterized, indicating academic interest in combining these two key chemical moieties. researchgate.netnih.gov However, the specific 1,2,3,4-thiatriazole linkage, as seen in 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, represents a more niche area of this historical development.

Rationale for Comprehensive Academic Investigation of this compound

The combination of the 1,2,3,4-thiatriazole ring and the 4-aminophenol scaffold into a single molecule presents a unique subject for chemical research. The rationale for its investigation stems from the potential to uncover novel chemical properties and the underexplored nature of its core heterocyclic system.

While heterocyclic chemistry is a mature field, the focus has often been concentrated on the most common and synthetically accessible ring systems. Heterocycles like 1,2,3-triazoles and various thiadiazole isomers have been extensively studied and are featured in numerous commercial drugs and materials. globalscientificjournal.comnih.govfrontiersin.org In contrast, the 1,2,3,4-thiatriazole ring is significantly less documented in scientific literature. Its synthesis can be more challenging, and its stability and reactivity are not as well-characterized as its more common isomers.

This knowledge gap provides a strong impetus for academic investigation. A detailed study of this compound can provide fundamental insights into the chemical behavior of this rare heterocyclic system. Research into its synthesis, spectroscopic properties, and reactivity could expand the toolbox of synthetic chemists and may reveal unique characteristics conferred by the contiguous arrangement of four different heteroatoms (S-N-N-N). Such studies are essential for broadening the scope of heterocyclic chemistry and exploring new molecular architectures that have been previously overlooked.

Compound Data

Below is a table summarizing the key identifiers and properties for the subject compound.

| Property | Value | Source |

| IUPAC Name | This compound | chemicalbook.com |

| CAS Number | 23567-67-1 | chemicalbook.com |

| Molecular Formula | C₇H₆N₄OS | chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 194.21 g/mol | chemicalbook.comsigmaaldrich.com |

| Melting Point | 153 °C (decomposes) | sigmaaldrich.com |

Synergistic Potential of the Thiatriazole-Aminophenol Conjugate

The concept of synergistic potential in a molecule like this compound arises from the combined properties of its constituent parts: the thiatriazole ring and the aminophenol group. The thiatriazole moiety, with its high nitrogen content and aromatic nature, can participate in various non-covalent interactions, which are crucial for molecular recognition in biological systems. The aminophenol component provides sites for hydrogen bonding and potential antioxidant activity.

However, a detailed search of scientific databases reveals a lack of specific studies investigating the synergistic effects of this particular conjugate. While research on other thiatriazole and thiadiazole derivatives has shown synergistic effects in combination with other agents, such as antifungal therapies, this has not been specifically documented for this compound. nih.govnih.govresearchgate.net The planar structure of similar phenol-thiadiazole compounds is thought to facilitate interactions with biological targets, a property that could theoretically apply to the 1,2,3,4-thiatriazole analogue.

Relevance to Advanced Chemical Biology and Materials Science Research Architectures

The application of heterocyclic compounds in chemical biology and materials science is an area of intense research. Heterocycles are integral to the structure of many biologically active molecules and functional materials. For instance, various thiadiazole derivatives have been explored for their utility in creating new materials and as probes in chemical biology. nih.gov

Structure

3D Structure

属性

IUPAC Name |

4-(thiatriazol-5-ylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4OS/c12-6-3-1-5(2-4-6)8-7-9-10-11-13-7/h1-4,12H,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMPDEMRJJNQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NN=NS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90946347 | |

| Record name | 4-[(2,3-Dihydro-1,2,3,4-thiatriazol-5-yl)imino]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23567-67-1 | |

| Record name | 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23567-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abbott 31699 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(2,3-Dihydro-1,2,3,4-thiatriazol-5-yl)imino]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(1,2,3,4-thiatriazol-5-ylamino)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(P-HYDROXYANILINO)-1,2,3,4-THIATRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2QU2ZKF55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization for 4 1,2,3,4 Thiatriazol 5 Ylamino Phenol

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol suggests that the primary disconnection is the C-N bond linking the aminophenol and thiatriazole rings. This leads to two key synthons: a 4-aminophenol (B1666318) derivative and a 5-substituted-1,2,3,4-thiatriazole. The 4-aminophenol can be derived from readily available starting materials, while the thiatriazole core requires a more specialized synthetic approach. A crucial precursor for the thiatriazole ring is often a thiosemicarbazide (B42300) derivative.

Conventional Synthetic Approaches to Thiatriazole Cores

Cycloaddition Reactions in Thiatriazole Synthesis

Cycloaddition reactions, particularly [3+2] cycloadditions, offer a powerful tool for the synthesis of five-membered heterocyclic rings like thiatriazoles. rsc.org These reactions involve the combination of a three-atom component with a two-atom component to form the ring. In the context of thiatriazole synthesis, this could involve the reaction of an azide (B81097) with a thioketene (B13734457) or a related sulfur-containing species. The use of substituted azides and alkynes is a common method for forming 1,2,3-triazoles, which are structurally related to thiatriazoles. youtube.com These cycloaddition reactions are often catalyzed and can proceed with high efficiency. youtube.com

Strategies Involving Thiosemicarbazides and Related Precursors

A widely employed and versatile method for the synthesis of 5-amino-1,3,4-thiadiazole derivatives involves the use of thiosemicarbazides. ijpcbs.comencyclopedia.pub These precursors can undergo cyclization reactions under various conditions to form the thiadiazole ring. For instance, the reaction of a thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like polyphosphate ester (PPE) can yield the corresponding 2-amino-1,3,4-thiadiazole (B1665364). encyclopedia.pub Similarly, thiosemicarbazide can react with carbon disulfide in the presence of a base to form dithiocarbazinate salts, which can then be cyclized. dergipark.org.tr The resulting 5-amino-1,3,4-thiadiazole-2-thiol (B144363) is a versatile intermediate that can be further functionalized. jmchemsci.comresearchgate.netzsmu.edu.uaresearchgate.netnih.govsigmaaldrich.com

Synthetic Routes to Aminophenol Scaffolds

The 4-aminophenol moiety is a common structural motif in pharmaceuticals and other biologically active compounds. digitellinc.comnih.govnih.gov Its synthesis has been extensively studied, with several established routes available. A traditional method involves the nitration of phenol (B47542) followed by the reduction of the resulting nitrophenol. rsc.org More environmentally friendly approaches are continuously being developed, such as the catalytic hydrogenation of 4-nitrophenol (B140041). rsc.org Alternative routes starting from hydroquinone (B1673460) have also been explored. digitellinc.com The choice of synthetic route often depends on factors such as the desired scale, cost, and environmental considerations.

Convergent and Divergent Synthetic Strategies for the Conjugate

The final assembly of this compound can be achieved through either a convergent or a divergent synthetic strategy.

Stepwise Formation of the Aminophenol-Thiatriazole Linkage

A convergent approach involves the separate synthesis of the aminophenol and thiatriazole fragments, followed by their coupling in a final step. This strategy allows for the independent optimization of the synthesis of each component. The key step in this approach is the formation of the C-N bond between the two rings. This can be accomplished through various coupling reactions, such as the Buchwald-Hartwig amination, which is a powerful method for forming C-N bonds between aryl halides and amines. nih.gov This reaction typically employs a palladium catalyst and a suitable ligand. Other coupling methods, such as nucleophilic aromatic substitution, could also be considered, depending on the specific reactivity of the thiatriazole precursor. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can also be an efficient strategy. researchgate.net

A divergent strategy, on the other hand, would involve the construction of the thiatriazole ring onto a pre-existing aminophenol scaffold. This might involve reacting a protected 4-aminophenol derivative with the necessary reagents to build the thiatriazole ring in a stepwise fashion. While potentially offering a more direct route, this approach may require careful protection and deprotection steps to avoid unwanted side reactions on the aminophenol moiety.

Exploration of One-Pot Synthesis Protocols

One-pot syntheses offer significant advantages in terms of reduced reaction time, simplified work-up procedures, and minimized waste generation. While specific one-pot protocols for this compound are not extensively documented, analogous strategies for related heterocyclic compounds, such as 1,3,4-thiadiazoles, provide a valuable framework. researchgate.netsioc-journal.cn A potential one-pot approach could involve a multi-component reaction where precursors for the thiatriazole ring and the aminophenol component are combined in a single reaction vessel.

For instance, a hypothetical one-pot synthesis could be envisioned starting from 4-aminophenol, a source of azide (like sodium azide), and a thiocarbonyl equivalent. The reaction would proceed through a cascade of reactions, including diazotization, addition, and cyclization, to form the final product. The efficiency of such a process would be highly dependent on the careful selection of reactants, solvents, and catalysts to ensure the desired reaction pathway is favored over potential side reactions.

Another plausible one-pot strategy is the four-component synthesis of 2-amino-1,3,4-thiadiazoles, which has been successfully achieved in water. nih.gov This methodology, involving a primary amine, carbon disulfide, hydrazine, and an acyl chloride, could potentially be adapted for the synthesis of the target molecule. nih.gov Furthermore, iodine-mediated one-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides showcases another efficient approach for constructing related heterocyclic systems. rsc.org

The table below outlines a conceptual one-pot synthesis based on related methodologies.

| Reactants | Reagents/Catalysts | Solvent | Key Transformations | Potential Advantages |

| 4-Aminophenol, Sodium Azide, Thiophosgene | Acid or Base catalyst | Aprotic solvent (e.g., DMF, THF) | Diazotization, Azide formation, Cyclization | Streamlined process, reduced handling of intermediates |

| 2-Amino-1,3,4-thiadiazole derivatives, Aldehydes, Meldrum's acid, Aliphatic alcohols | p-Toluenesulfonic acid | Not specified | Condensation | Four-component reaction, high efficiency |

Condensation Reactions with 1,2,3,4-Thiatriazole-5-ylamine Derivatives

Condensation reactions are a cornerstone in the synthesis of many heterocyclic compounds. nih.gov For the synthesis of this compound, a key strategy involves the condensation of a reactive derivative of 1,2,3,4-thiatriazole-5-ylamine with a suitable phenol precursor.

A common approach is the reaction of an activated thiatriazole, such as 5-chloro-1,2,3,4-thiatriazole, with 4-aminophenol. This nucleophilic aromatic substitution reaction would lead to the formation of the desired N-aryl bond. The reaction conditions, including the choice of solvent and the use of a base to neutralize the generated acid, would be critical for optimizing the yield.

The following table summarizes potential condensation reaction pathways.

| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions | Reference Analogy |

| 5-Chloro-1,2,3,4-thiatriazole | 4-Aminophenol | Nucleophilic Aromatic Substitution | Base (e.g., Triethylamine), Aprotic Solvent | General synthesis of amino-substituted heterocycles |

| 1,2,3,4-Thiatriazole-5-ylamine | 4-Hydroxybenzaldehyde | Schiff Base Formation followed by Reduction | Acid or Base catalyst for condensation, Reducing agent (e.g., NaBH4) | Synthesis of Schiff bases from amino-triazoles dergipark.org.trresearchgate.net |

| o-Aminothiophenols | Carboxylic Acids/Derivatives | Condensation | Acid catalysis, Microwave irradiation | Synthesis of benzothiazoles nih.gov |

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic routes. nih.govmdpi.comresearchgate.net These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Solvent Selection and Reaction Medium Optimization

The choice of solvent has a significant impact on the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives. For the synthesis of this compound, exploring water as a reaction medium is a primary goal, as demonstrated in the four-component synthesis of 2-amino-1,3,4-thiadiazoles. nih.gov Water is non-toxic, non-flammable, and readily available.

In cases where organic solvents are necessary, the selection should favor those with lower toxicity and environmental impact. For instance, ethanol, derived from renewable resources, is a greener alternative to methanol. mdpi.com The use of deep eutectic solvents (HDESs) and ionic liquids also presents a promising avenue for greener synthesis. researchgate.net Furthermore, solvent-free or solid-state reactions can eliminate the need for solvents altogether, significantly reducing waste. mdpi.comresearchgate.net The polarity of the solvent can also influence reaction rates and yields, as seen in the study of hemiaminal formation where apolar aprotic solvents favored higher yields. mdpi.com

The table below provides a comparison of solvents based on green chemistry principles.

| Solvent | Green Chemistry Considerations | Potential Application in Synthesis |

| Water | Non-toxic, non-flammable, abundant, environmentally benign | One-pot synthesis, condensation reactions |

| Ethanol | Renewable resource, lower toxicity than methanol | Recrystallization, reaction medium |

| Deep Eutectic Solvents (HDESs) | Low volatility, often biodegradable | Greener alternative to traditional organic solvents |

| Solvent-free/Solid-state | Eliminates solvent waste, potential for higher efficiency | Grinding or ball-milling approaches |

Catalyst Development for Enhanced Efficiency and Selectivity

Catalysts play a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity under milder conditions, thus reducing energy consumption and byproduct formation. mdpi.com For the synthesis of this compound, the development of efficient catalysts is a key area of research.

While many traditional syntheses of related heterocycles rely on stoichiometric amounts of acids or bases, the focus of green chemistry is on using catalytic amounts of these reagents or developing novel catalytic systems. For instance, p-toluenesulfonic acid has been used as a catalyst in a one-pot, four-component synthesis of related compounds. researchgate.net The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and recycled, minimizing waste.

Furthermore, metal-free catalytic systems are gaining attention to avoid contamination of the final product with residual metals. mdpi.com Iodine-mediated synthesis of 1,2,4-thiadiazoles is an example of a metal-free approach that offers a practical and efficient route to these heterocycles. rsc.org

| Catalyst Type | Example | Advantages | Potential Application |

| Acid Catalyst | p-Toluenesulfonic acid | Catalytic amounts, readily available | Condensation reactions |

| Base Catalyst | Potassium Carbonate | Mild base, can be used catalytically | Cyclization reactions |

| Metal-free Catalyst | Iodine | Avoids metal contamination, efficient | Oxidative cyclization |

| Heterogeneous Catalyst | Solid-supported acids or bases | Easy separation and recyclability | Various synthetic steps |

Atom Economy and Waste Minimization Considerations

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comjocpr.com Reactions with high atom economy are inherently more sustainable as they generate less waste.

Addition and rearrangement reactions are ideal in terms of atom economy as they, in theory, have a 100% atom economy. jocpr.com In the context of synthesizing this compound, synthetic routes should be designed to maximize the incorporation of reactant atoms into the final product. For example, a one-pot synthesis involving a cascade of addition and cyclization reactions would likely have a higher atom economy than a multi-step synthesis involving protection and deprotection steps, which generate significant waste.

Condensation reactions, which produce a small molecule like water as a byproduct, have a lower atom economy than addition reactions. However, they are often unavoidable. In such cases, efforts should be made to use reactants efficiently and to develop methods for recycling any byproducts. The Gabriel synthesis of amines, for example, is known for its very low atom economy. primescholars.com

The following table illustrates the concept of atom economy in different reaction types relevant to the synthesis of the target compound.

| Reaction Type | General Equation | Atom Economy | Relevance to Synthesis |

| Addition | A + B → C | 100% | Ideal for forming the heterocyclic ring or attaching side chains. |

| Condensation | A + B → C + H₂O | < 100% | Common for forming C-N bonds, such as in Schiff base formation. |

| Substitution | A-X + B → A-B + X | < 100% | Used in reactions like the condensation of a chloro-thiatriazole with aminophenol. |

By prioritizing one-pot procedures, utilizing green solvents and catalysts, and designing synthetic routes with high atom economy, the synthesis of this compound can be achieved in a more sustainable and environmentally responsible manner.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

The p-substituted phenol (B47542) ring features four protons. Due to the symmetry of the ring, these protons would likely appear as a pair of doublets, characteristic of an AA'BB' spin system.

The two protons ortho to the hydroxyl group (H-2, H-6) would be chemically equivalent and would appear as one doublet.

The two protons ortho to the amino-thiatriazole group (H-3, H-5) would also be equivalent and appear as a second doublet.

The signals for the -OH and -NH protons are typically broad and their chemical shifts can vary depending on solvent, concentration, and temperature. These signals would disappear upon the addition of deuterium (B1214612) oxide (D₂O) due to proton-deuterium exchange, a key method for their identification.

Predicted ¹H NMR Data for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-2, H-6 (Aromatic) | ~6.8 - 7.2 | Doublet (d) | Protons ortho to the -OH group. |

| H-3, H-5 (Aromatic) | ~7.3 - 7.6 | Doublet (d) | Protons ortho to the -NH group. |

| -OH (Phenolic) | Variable (e.g., 5.0 - 10.0) | Broad Singlet (br s) | Exchangeable with D₂O. |

| -NH (Amino) | Variable (e.g., 9.0 - 12.0) | Broad Singlet (br s) | Exchangeable with D₂O. |

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not widely documented. However, a theoretical analysis predicts the number and approximate location of carbon signals. The molecule possesses 7 carbon atoms, but due to the symmetry of the phenol ring, only 5 distinct signals are expected in the ¹³C NMR spectrum.

C-1 (C-OH): The carbon atom bonded to the hydroxyl group would be significantly deshielded, appearing in the range of 150-160 ppm.

C-2/C-6: These equivalent carbons adjacent to the C-OH group would produce a single signal.

C-3/C-5: These equivalent carbons adjacent to the C-NH group would also produce a single signal.

C-4 (C-NH): The carbon atom attached to the amino group would have a distinct chemical shift.

C=S (Thiatriazole): The carbon atom within the thiatriazole ring is part of a unique electronic environment and is expected to appear at a high chemical shift, often above 160 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 (Ar-OH) | 150 - 160 | Quaternary carbon attached to the hydroxyl group. |

| C-4 (Ar-NH) | 130 - 145 | Quaternary carbon attached to the amino group. |

| C-2/C-6 (Ar-CH) | 115 - 125 | Aromatic methine carbons. |

| C-3/C-5 (Ar-CH) | 120 - 130 | Aromatic methine carbons. |

| C-5' (Thiatriazole) | > 160 | Carbon atom of the thiatriazole ring. |

In the absence of definitive 1D NMR data, two-dimensional (2D) NMR techniques would be indispensable for the unambiguous structural confirmation of this compound. nih.govnih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons. It would show a clear cross-peak between the signals of the H-2/H-6 protons and the H-3/H-5 protons, confirming their ortho relationship on the phenyl ring. youtube.comyoutube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton signal to its directly attached carbon atom. It would definitively assign the signals for the C-2/C-6 and C-3/C-5 pairs. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment is crucial for connecting different fragments of the molecule. It would show correlations between protons and carbons that are two or three bonds away. For instance, correlations from the H-3/H-5 protons to the thiatriazole carbon (C-5') and the C-1 carbon would confirm the connectivity of the entire molecular skeleton. youtube.comyoutube.com

These 2D NMR methods, used in concert, provide a complete and unambiguous picture of the molecular structure, leaving no doubt as to the identity of the compound. youtube.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum provides a "fingerprint" of a molecule by detecting the absorption of infrared radiation by its various bonds. For this compound, the spectrum would be dominated by absorptions from the O-H, N-H, and aromatic C-H bonds, as well as vibrations from the phenyl and thiatriazole rings. ijsr.in Studies on related 5-arylamino-1,2,3,4-thiatriazoles confirm the presence of characteristic absorption peaks for the substituted phenyl group, the amino group, and the heterocyclic ring system. ijsr.inresearchgate.net A key band assigned to the interaction between C-N, N=N, C-S, and N-S stretching vibrations of the thiatriazole ring is expected in the 1540-1590 cm⁻¹ range. scispace.com

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3200 - 3600 | Broad, Strong |

| N-H Stretch (Amine) | 3100 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Thiatriazole Ring Vibrations | 1540 - 1590 | Strong |

| C-O Stretch (Phenol) | 1200 - 1260 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. mdpi.com While specific Raman data for this compound is not available, the technique would be highly valuable for its structural analysis. Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds that are often weak or silent in IR spectra. nih.gov

For this molecule, strong Raman signals would be expected for the symmetric breathing vibrations of the p-disubstituted phenyl ring. The vibrations of the thiatriazole ring system, particularly those involving the sulfur atom, would also likely produce characteristic Raman bands. researchgate.net This makes Raman spectroscopy an excellent tool for confirming the integrity of the core aromatic and heterocyclic structures. The technique is also relatively insensitive to interference from water, making it suitable for analyzing samples in aqueous environments. ruc.dknih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic molecules. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₇H₆N₄OS, which corresponds to a monoisotopic mass of 194.0266 g/mol .

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (calculated) |

| [M-N₂]⁺ | C₇H₆N₂OS⁺ | 166.0228 |

| [M-S]⁺ | C₇H₆N₄O⁺ | 162.0542 |

| [C₆H₆NO]⁺ | p-aminophenol cation | 108.0449 |

Note: This data is predictive and based on general fragmentation patterns of related heterocyclic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions associated with its aromatic and heterocyclic components. The phenolic chromophore and the thiatriazole ring system, connected by the amino bridge, form a conjugated system that will influence the absorption maxima (λmax).

The phenol moiety typically exhibits strong absorptions in the ultraviolet region. The presence of the amino group and the thiatriazole ring will likely cause a bathochromic (red) shift of these bands compared to unsubstituted phenol. The n→π* transitions, which are typically of lower intensity, are associated with the non-bonding electrons on the nitrogen and sulfur atoms of the heterocycle. The exact positions and intensities of these absorption bands would be sensitive to the solvent polarity.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Range (nm) |

| π→π | Phenolic ring, Thiatriazole ring | 250-350 |

| n→π | N and S atoms in the thiatriazole ring | >300 |

Note: This data is predictive. Specific experimental data for this compound is not available in the reviewed literature.

X-ray Crystallography for Solid-State Molecular Architecture

While the crystal structure of this compound itself is not publicly documented, the structure of the parent compound, 5-amino-1,2,3,4-thiatriazole, has been determined by X-ray diffraction. ul.ieul.ie This provides a crucial starting point for understanding the geometry of the thiatriazole ring. In the solid state, the 5-amino-1,2,3,4-thiatriazole molecule is nearly planar. ul.ieul.ie

Table 3: Crystallographic Data for 5-amino-1,2,3,4-thiatriazole

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | ul.ieul.ie |

| Space Group | P2₁2₁2₁ | ul.ieul.ie |

| a (Å) | 5.485(1) | ul.ieul.ie |

| b (Å) | 7.915(2) | ul.ieul.ie |

| c (Å) | 9.088(2) | ul.ieul.ie |

| Z | 4 | ul.ieul.ie |

| R-factor | 0.042 | ul.ie |

Chiroptical Spectroscopy (if chiral derivatives are synthesized)

Chiroptical spectroscopy, including techniques like circular dichroism (CD), is used to study chiral molecules. As this compound is an achiral molecule, it would not exhibit a CD spectrum. However, if chiral derivatives were to be synthesized, for instance, by introducing a chiral center in a substituent, then chiroptical spectroscopy would be a vital tool for determining the absolute configuration and studying stereochemical properties. Based on the available literature, no studies on the synthesis or chiroptical properties of chiral derivatives of this compound have been reported.

Conformational Analysis and Tautomeric Equilibrium Studies

The compound this compound can theoretically exist in several tautomeric forms. Tautomerism is a common phenomenon in related heterocyclic systems like 1,2,4-triazoles. monash.educurtin.edu.au The primary tautomeric equilibrium for this molecule would be the amino-imino tautomerism involving the exocyclic nitrogen atom and the ring nitrogen atoms. Additionally, thione-thiol tautomerism of the thiatriazole ring, though less common for this specific ring system, could also be considered.

The relative stability of these tautomers would be influenced by factors such as the solvent, temperature, and pH. Computational studies, in conjunction with spectroscopic techniques like NMR, would be essential to determine the predominant tautomeric form in solution and in the solid state. Studies on related 4-amino-1,2,4-triazole-3-thione systems have shown that the thione form tends to be the major component in neutral and acidic media. jocpr.com

Table 4: Potential Tautomers of this compound

| Tautomer Name | Structural Representation |

| Amino Tautomer | 4-(1H-1,2,3,4-thiatriazol-5-ylamino)phenol |

| Imino Tautomer | 4-((1,2,3,4-thiatriazol-5(4H)-ylidene)amino)phenol |

Note: The structures presented are illustrative of the potential tautomeric forms.

Theoretical and Computational Investigations of 4 1,2,3,4 Thiatriazol 5 Ylamino Phenol

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are employed to model the electronic behavior of a molecule, providing a foundational understanding of its properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. irjweb.com This process involves calculating the molecule's total energy for different atomic arrangements until the lowest energy state (the ground state) is found. The calculations yield key geometric parameters such as bond lengths, bond angles, and dihedral angles.

For 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, geometry optimization would be performed using a specific functional (like B3LYP) and a basis set (e.g., 6-311++G(d,p)). irjweb.comnih.gov The results would reveal the planarity of the phenyl and thiatriazole rings, the orientation of the amino bridge, and the precise spatial relationship between the phenolic hydroxyl group and the heterocyclic moiety. While experimental data from techniques like X-ray crystallography provides solid-state information, DFT calculations typically model the molecule in the gas phase, offering a complementary perspective on its intrinsic structure. dntb.gov.ua

Table 1: Representative Optimized Geometric Parameters for a Heterocyclic Compound (Illustrative Example) Note: This table is illustrative and does not represent actual calculated data for this compound. It is based on typical values for similar structures.

| Parameter | Atom Connections | Value |

|---|---|---|

| Bond Length (Å) | C1-N2 | 1.377 |

| C3-N2 | 1.372 | |

| C-O (Phenol) | 1.365 | |

| N-H (Amine) | 1.012 | |

| **Bond Angle (°) ** | C-N-H | 118.5 |

| C-O-H | 109.1 | |

| C-C-C (Ring) | 120.0 |

| Dihedral Angle (°) | C-C-N-C | 179.8 |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy of the HOMO is related to the molecule's ionization potential (the ease of removing an electron), while the LUMO energy relates to its electron affinity (the ability to accept an electron). The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.comnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the amino linker, while the LUMO may be distributed over the electron-deficient thiatriazole ring.

Table 2: Illustrative Frontier Orbital Energies for a Triazole Derivative Source: Based on data for N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine. irjweb.com

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -4.6885 |

| LUMO Energy | -2.1660 |

| HOMO-LUMO Gap (ΔE) | 2.5225 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. ijmm.ir

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are prone to nucleophilic attack. ijmm.ir

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the thiatriazole ring, highlighting these as sites for hydrogen bonding or interaction with electrophiles. researchgate.net Conversely, the hydrogen atom of the phenolic hydroxyl group would exhibit a positive potential (blue), indicating its acidic nature.

Prediction of Chemical Reactivity and Selectivity

Beyond the general insights from FMO theory, more sophisticated computational descriptors can predict the specific sites of reaction within a molecule.

The Fukui function, f(r), is a local reactivity descriptor derived from DFT that quantifies the change in electron density at a specific point (r) when the total number of electrons in the system changes. researchgate.net It helps to identify the most reactive atoms within a molecule for different types of reactions:

f+(r): Predicts sites for nucleophilic attack (where an electron is added).

f-(r): Predicts sites for electrophilic attack (where an electron is removed).

f0(r): Predicts sites for radical attack.

By calculating these values for each atom in this compound, one could precisely rank the reactivity of the different carbon and nitrogen atoms in the aromatic and heterocyclic rings. This analysis provides a more detailed picture of regioselectivity than MEP maps alone. researchgate.net

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Corresponds to the resistance to change in electron distribution. It is related to the HOMO-LUMO gap.

Electrophilicity Index (ω): A global index that quantifies the energy lowering of a system when it accepts electrons from the environment.

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Global Reactivity Descriptors (e.g., Chemical Hardness, Softness)

Global reactivity descriptors, derived from Density Functional Theory (DFT), are crucial for understanding the chemical reactivity and stability of a molecule. These descriptors, including chemical hardness (η) and softness (S), provide a quantitative measure of a molecule's resistance to change in its electron distribution.

Methodology: DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). From these energies, the global reactivity descriptors can be calculated.

Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron cloud. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Hypothetical Value |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.2 eV |

| Energy Gap | ΔE | 5.3 eV |

| Chemical Hardness | η | 2.65 eV |

| Chemical Softness | S | 0.377 eV⁻¹ |

| Electronegativity | χ | 3.85 eV |

| Chemical Potential | μ | -3.85 eV |

| Electrophilicity Index | ω | 2.80 eV |

Note: The values in this table are illustrative and based on typical ranges observed for similar heterocyclic compounds. They serve as an example of the data that would be generated in a dedicated computational study.

pKa Prediction and Acidity/Basicity Characterization

The pKa values of a molecule are fundamental to understanding its behavior in different pH environments, which is critical for various chemical and biological applications. For this compound, there are two primary sites for protonation/deprotonation: the phenolic hydroxyl group and the nitrogen atoms of the thiatriazole ring.

Methodology: Computational pKa prediction can be performed using various methods, often in conjunction with continuum solvation models (like PCM or SMD) to simulate an aqueous environment. nih.govmdpi.com One common approach involves calculating the Gibbs free energy change for the deprotonation reaction in the gas phase and in solution. nih.gov The pKa can then be determined using a linear correlation between the calculated free energy and experimental pKa values for a set of similar known compounds. nih.gov

Expected Research Findings: The phenolic hydroxyl group is expected to be acidic, with a pKa value influenced by the electron-withdrawing or -donating nature of the thiatriazolylamino substituent. The nitrogen atoms in the thiatriazole ring are expected to be basic. A computational study would provide specific pKa values for these functional groups, allowing for a detailed characterization of the molecule's acid-base properties across a range of pH values. It is anticipated that the phenolic proton would be the most acidic, with a pKa value likely in the range of 8-10, typical for substituted phenols. The basicity of the thiatriazole ring would be relatively low due to the aromatic nature of the ring and the presence of multiple nitrogen atoms.

Table 2: Hypothetical Predicted pKa Values for this compound

| Functional Group | Predicted pKa (Aqueous) | Character |

| Phenolic -OH | 9.5 | Acidic |

| Thiatriazole Ring N-2/N-3 | ~ 2-3 | Basic |

| Amino -NH- | ~ 11-12 | Very weakly acidic |

Note: These pKa values are hypothetical and serve to illustrate the expected outcomes of a computational pKa prediction study.

Computational Spectroscopic Simulations (e.g., NMR, UV-Vis, IR)

Computational simulations of spectra are invaluable tools for interpreting experimental data and confirming the structure of a synthesized compound.

Methodology:

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is used to calculate the isotropic shielding values of 1H and 13C atoms. These values are then converted to chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic transitions and predicting the absorption maxima (λmax) in the UV-Vis spectrum.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities are calculated using DFT. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors.

Expected Research Findings:

1H and 13C NMR: The simulated NMR spectra would show distinct signals for the protons and carbons of the phenol ring and the thiatriazole moiety. The chemical shifts would be sensitive to the electronic environment of each nucleus, providing detailed information about the molecular structure. For example, the protons on the phenolic ring would likely appear as a set of doublets in the aromatic region, and the NH proton would be a singlet with a chemical shift dependent on the solvent and concentration.

UV-Vis: The TD-DFT calculations would likely predict several electronic transitions, corresponding to π→π* and n→π* transitions within the aromatic rings and the thiatriazole system. This would help in understanding the electronic structure and the origin of the observed colors, if any.

IR: The simulated IR spectrum would show characteristic vibrational modes for the functional groups present, such as the O-H stretch of the phenol, the N-H stretch of the amino group, C=C stretching vibrations of the aromatic ring, and various vibrations associated with the thiatriazole ring. These predicted frequencies would aid in the assignment of experimental IR bands.

Table 3: Hypothetical Computational Spectroscopic Data for this compound

| Technique | Parameter | Hypothetical Predicted Value |

| 1H NMR | δ (ppm) | Phenolic OH: ~9.5; Aromatic CH: 6.8-7.5; Amino NH: ~8.0 |

| 13C NMR | δ (ppm) | Phenolic C-OH: ~155; Other Aromatic C: 115-130; Thiatriazole C: ~160 |

| UV-Vis | λmax (nm) | ~280, ~320 |

| IR | Wavenumber (cm⁻¹) | O-H stretch: ~3400; N-H stretch: ~3300; C=C stretch: 1500-1600 |

Note: These are illustrative values and would be refined by actual computational simulations.

Molecular Dynamics Simulations for Conformational Sampling

While relevant for larger, more flexible systems, molecular dynamics (MD) simulations could still provide valuable insights into the conformational preferences and dynamics of this compound, particularly concerning the rotation around the C-N bond connecting the phenol and thiatriazole rings.

Methodology: MD simulations would involve solving Newton's equations of motion for the atoms of the molecule over time, using a force field to describe the potential energy of the system. These simulations would typically be performed in a solvent box to mimic solution-phase behavior.

Expected Research Findings: An MD simulation would reveal the preferred dihedral angle between the two rings and the energy barriers for rotation. This information is crucial for understanding how the molecule might interact with a biological target or another molecule. The simulation could also provide insights into the solvation structure around the molecule.

QSAR/QSPR Modeling for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.govresearchgate.net

Methodology: To build a QSAR/QSPR model for derivatives of this compound, a dataset of analogues with measured biological activity (e.g., enzyme inhibition) or a specific property would be required. A variety of molecular descriptors (e.g., electronic, steric, topological) would be calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would then be used to develop a mathematical equation that correlates the descriptors with the observed activity or property. researchgate.net

Expected Research Findings: A QSAR model could identify the key structural features that govern the activity of this class of compounds. For example, it might reveal that electron-withdrawing substituents on the phenol ring enhance activity, or that the size of a substituent at a particular position is critical. Such a model would be a valuable tool for designing new, more potent derivatives for specific applications. A QSPR model could similarly be used to predict properties like solubility or lipophilicity (logP) for untested analogues. doi.org

Chemical Reactivity and Derivatization Studies

Reactivity of the Thiatriazole Moiety

The 1,2,3,4-thiatriazole ring is a five-membered heterocycle containing one sulfur and four nitrogen atoms. Its chemistry is marked by a delicate balance between aromaticity and inherent instability, leading to a variety of characteristic reactions.

The 1,2,3,4-thiatriazole ring system is known for its limited thermal stability. researchgate.net Many derivatives of this class are unstable and may decompose upon heating, with some even showing decomposition at room temperature. researchgate.net In certain instances, melting is accompanied by detonation. researchgate.net

Studies on the thermal decomposition of 1,2,3,4-thiatriazole derivatives have elucidated several potential pathways. For example, flash vacuum thermolysis of 5-chloro-1,2,3,4-thiatriazole results in the quantitative formation of molecular nitrogen (N₂), cyanogen (B1215507) chloride (ClCN), and elemental sulfur. researchgate.net Theoretical calculations suggest two competing decomposition routes for this process:

A retro-cycloaddition reaction that initially yields dinitrogen sulfide (B99878) (N₂S) and ClCN. researchgate.net

A ring-opening pathway that proceeds through a chlorothiocarbonyl azide (B81097) intermediate. researchgate.net

In the case of amino-substituted thiatriazoles, such as 5-amino-1,2,3,4-thiatriazole, thermal decomposition has been reported to produce substituted cyanamides. researchgate.net This inherent instability is a critical consideration in the synthesis and handling of compounds like 4-(1,2,3,4-thiatriazol-5-ylamino)phenol.

| Derivative | Conditions | Major Products | Notes |

|---|---|---|---|

| 5-Chloro-1,2,3,4-thiatriazole | Flash Vacuum Thermolysis | N₂, ClCN, Sulfur | Proceeds via retro-cycloaddition or ring-opening. researchgate.net |

| 5-Amino-1,2,3,4-thiatriazoles | Heating | Substituted Cyanamides | Demonstrates a common decomposition pathway for amino derivatives. researchgate.net |

The 1,2,3,4-thiatriazole ring and its substituents can react with both electrophilic and nucleophilic reagents, although these reactions are often complex and can lead to ring modification.

Reactions with Electrophiles: Alkylation and acylation reactions have been studied on amino-substituted 1,2,3,4-thiatriazoles with varied outcomes. The site of reaction and the stability of the product can be highly dependent on the specific reagents and conditions used.

Alkylation: The alkylation of 5-arylamino-1,2,3,4-thiatriazoles with diazomethane (B1218177) results in methylation at the N-4 position of the thiatriazole ring, yielding 4-methyl-5-arylimino-1,2,3,4-thiatriazoles. researchgate.net In contrast, using dimethyl sulfate (B86663) as the alkylating agent leads to methylation of the exocyclic amino group, forming 5-N-methylamino-1,2,3,4-thiatriazoles. researchgate.net

Acylation: Direct acylation of 5-amino-1,2,3,4-thiatriazole can be challenging, as it often results in the fission of the thiatriazole ring. scispace.com However, under specific conditions, acylation can proceed. For instance, the reaction of 5-amino-1,2,3,4-thiatriazole with aroyl chlorides in the presence of pyridine (B92270) yields bicyclic thiapentalene derivatives. researchgate.net

Reactions with Nucleophiles: The 1,2,3,4-thiatriazole ring itself can be susceptible to nucleophilic attack, often leading to ring-opening or transformation. In some contexts, the triazole moiety can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, a reactivity pattern observed in related 1,2,3-triazolylpurine systems. beilstein-journals.org

The inherent strain and unique electronic structure of the 1,2,3,4-thiatriazole ring make it a substrate for various ring transformation and expansion reactions. These reactions often result in the formation of more stable five- or six-membered heterocyclic systems.

Transformation to Thiadiazoles: A notable transformation involves the reaction of 5-amino-1,2,3,4-thiatriazole derivatives with other reagents. For example, acetylation of 5-amino-1,2,3,4-thiatriazole can lead to the formation of 3,5-diacetamido-1,2,4-thiadiazole. researchgate.net Similarly, reactions of 5-alkyl- and 5-arylamino-1,2,3,4-thiatriazoles with isothiocyanates, catalyzed by 4-dimethylaminopyridine, yield 5-substituted 1,2,4-thiadiazole-3-thiones. researchgate.net

Ring Expansion: While not documented specifically for this compound, ring expansion reactions are known for related thiatriazole isomers. For instance, 4-amino-1,1-dioxo- researchgate.netrsc.orgrsc.orgnih.gov-thiatriazoles undergo an unusual ring-expansion when treated with α-halo esters under basic conditions, producing six-membered 5-amino-1,1-dioxo- researchgate.netrsc.orgresearchgate.netnih.gov-thiatriazines. rsc.orgrsc.orgresearchgate.net This process involves initial alkylation, ring opening, and subsequent re-closure. rsc.org

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 5-Amino-1,2,3,4-thiatriazole | Acetic Anhydride | 3,5-Diacetamido-1,2,4-thiadiazole | Transformation. researchgate.net |

| 5-Alkyl/Arylamino-1,2,3,4-thiatriazoles | Isothiocyanates, 4-DMAP | 5-Substituted 1,2,4-thiadiazole-3-thiones | Transformation. researchgate.net |

| 4-Amino-1,1-dioxo- researchgate.netrsc.orgrsc.orgnih.gov-thiatriazoles | α-Halo esters, Base | 5-Amino-1,1-dioxo- researchgate.netrsc.orgresearchgate.netnih.gov-thiatriazines | Expansion. rsc.orgrsc.org |

Reactivity of the Aminophenol Moiety

The aminophenol portion of the molecule contains two highly reactive functional groups: a phenolic hydroxyl group and an aromatic amino group. Both are activating, ortho-, para-directing groups for electrophilic aromatic substitution, but their primary reactivity in derivatization studies involves transformations of the hydroxyl and amino functions themselves.

The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide ion, which is a potent nucleophile. This facilitates a range of functionalization reactions.

Alkylation (Etherification): O-alkylation can be achieved by reacting the compound with alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) to form the corresponding ether derivatives. This reaction proceeds via a Williamson ether synthesis mechanism.

Acylation (Esterification): The hydroxyl group can be acylated using acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine or triethylamine, to yield phenyl ester derivatives. This reaction is a standard method for protecting the hydroxyl group or introducing new functionalities.

The exocyclic amino group, linking the phenol (B47542) and thiatriazole rings, behaves as a typical secondary aromatic amine, though its reactivity is influenced by the electronic properties of both aromatic systems.

Acylation: N-acylation of the amino group can be accomplished using acylating agents. This transformation would yield an amide, potentially altering the electronic and steric properties of the molecule. However, as noted with other 5-amino-1,2,3,4-thiatriazoles, harsh acylation conditions could risk cleaving the heterocyclic ring. scispace.com

Condensation and Imine Formation: The amino groups of heterocyclic amines are known to undergo condensation reactions with carbonyl compounds. mdpi.comnih.gov Specifically, the condensation of 1,2,3,4-thiatriazole-5-ylamine with salicylaldehyde (B1680747) has been shown to form the corresponding Schiff base (an imine). researchgate.net This reaction typically occurs under acid catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. libretexts.orgoperachem.commasterorganicchemistry.com The formation of imines is a reversible process. libretexts.orglumenlearning.com

| Functional Group | Reaction Type | Typical Reagents | Product Type |

|---|---|---|---|

| Phenolic Hydroxyl | Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Aryl Ether |

| Phenolic Hydroxyl | Acylation | Acyl Chloride or Anhydride, Base (e.g., Pyridine) | Phenyl Ester |

| Amino Group | Acylation | Acyl Chloride or Anhydride | Amide |

| Amino Group | Condensation (Imine Formation) | Aldehyde or Ketone, Acid Catalyst | Schiff Base (Imine) |

Electrophilic Aromatic Substitution on the Phenol Ring

The phenol ring in this compound is anticipated to be highly activated towards electrophilic aromatic substitution. This is due to the strong electron-donating effects of both the hydroxyl (-OH) group and the secondary amino (-NH-) group. Both substituents are ortho-, para-directing, meaning that incoming electrophiles will preferentially add to the positions ortho and para relative to these groups.

The hydroxyl group is a powerful activating group, significantly increasing the electron density of the aromatic ring through resonance. Similarly, the amino group, although attached to the electron-deficient thiatriazole ring, can also donate its lone pair of electrons into the phenolic ring, further enhancing its nucleophilicity. The positions ortho to the hydroxyl group (and meta to the amino group) and the position ortho to the amino group (and meta to the hydroxyl group) are the most likely sites for substitution.

Given the combined directing effects, electrophilic substitution is expected to occur predominantly at the positions ortho to the hydroxyl group.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) |

| Nitration | Dilute HNO₃ | 2-Nitro-4-(1,2,3,4-thiatriazol-5-ylamino)phenol and 3-Nitro-4-(1,2,3,4-thiatriazol-5-ylamino)phenol |

| Halogenation | Br₂ in a non-polar solvent | 2-Bromo-4-(1,2,3,4-thiatriazol-5-ylamino)phenol and 2,6-Dibromo-4-(1,2,3,4-thiatriazol-5-ylamino)phenol |

| Sulfonation | Fuming H₂SO₄ | 2-Hydroxy-5-(1,2,3,4-thiatriazol-5-ylamino)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-4-(1,2,3,4-thiatriazol-5-ylamino)phenol |

Inter-Moiety Reactivity and Synergistic Effects

The electronic properties of the thiatriazole and phenol rings are expected to have a mutual influence. The 1,2,3,4-thiatriazole ring is known to be an electron-deficient heterocycle. This electron-withdrawing nature will likely modulate the reactivity of the aminophenol moiety. For instance, the acidity of the phenolic hydroxyl group may be slightly increased compared to phenol itself, due to the inductive and mesomeric electron withdrawal by the thiatriazolylamino substituent.

Conversely, the electron-donating aminophenol group will impact the stability and reactivity of the thiatriazole ring. The 1,2,3,4-thiatriazole ring system is known for its inherent instability, often undergoing thermal or photochemical decomposition with the extrusion of dinitrogen (N₂) and sulfur (S). The presence of the electron-donating aminophenol substituent could potentially influence the kinetics of this decomposition.

Development of Novel Synthetic Transformations Utilizing the Compound

While specific transformations of this compound are not documented, its structure lends itself to a variety of potential synthetic applications based on the reactivity of its constituent parts.

The amino group can be a site for further functionalization. For example, acylation or alkylation could provide a library of derivatives. The phenolic hydroxyl group also offers a handle for derivatization, such as etherification or esterification, to modulate the compound's properties. researchgate.net

The inherent reactivity of the thiatriazole ring could be exploited in ring-transformation reactions. For instance, thermal or photochemical decomposition could lead to the formation of novel heterocyclic systems or reactive intermediates that could be trapped in situ.

Table 2: Potential Synthetic Transformations of this compound

| Moiety | Reaction Type | Potential Products |

| Amino Group | Acylation | N-Acyl derivatives |

| Phenolic OH | Etherification | O-Alkyl derivatives |

| Thiatriazole Ring | Thermal Decomposition | Isothiocyanates, cyanamides, or other sulfur- and nitrogen-containing compounds |

| Thiatriazole Ring | Photochemical Rearrangement | Isomeric heterocycles |

Mechanistic Investigations of Key Reactions (e.g., cycloadditions, rearrangements)

The most characteristic reaction of 1,2,3,4-thiatriazoles is their propensity to undergo ring cleavage. The mechanism of this decomposition is of significant interest. Thermally, 5-substituted-1,2,3,4-thiatriazoles can decompose to yield isothiocyanates and dinitrogen. This is believed to proceed through a concerted or stepwise mechanism involving the initial cleavage of the weak N-S and N-N bonds.

In the case of this compound, thermal decomposition would likely lead to the formation of 4-hydroxyphenyl isothiocyanate and dinitrogen.

Scheme 1: Postulated Thermal Decomposition of this compound

Another area of mechanistic interest is the potential for intramolecular cycloaddition reactions. While less common for thiatriazoles themselves, related azido-alkyne cycloadditions are a cornerstone of "click chemistry," leading to stable 1,2,3-triazoles. nih.govyoutube.comorganic-chemistry.orgyoutube.com Although the thiatriazole is already a formed ring, its decomposition products could potentially engage in subsequent cycloaddition reactions if suitable reaction partners are present.

Rearrangement reactions of the thiatriazole ring, though not extensively documented, could be another avenue for creating structural diversity. For example, photochemical irradiation could induce ring contraction or expansion to other heterocyclic systems. nih.govacs.org Studies on related 1,2,3,5-thiatriazoles have shown ring-expansion reactions to form thiatriazines. researchgate.net

Coordination Chemistry and Metal Complexation Studies

Design and Synthesis of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol as a Ligand

The design of this compound as a ligand is predicated on the presence of multiple potential donor atoms, which allows for various modes of coordination with metal ions. The synthesis of this ligand provides a versatile platform for the subsequent formation of a wide range of metal complexes.

Exploration of Chelation Sites (Nitrogen, Sulfur, Oxygen)

The molecular structure of this compound features several potential coordination sites: the nitrogen and sulfur atoms of the thiatriazole ring, the nitrogen of the amino group, and the oxygen atom of the phenolic group. The thiatriazole ring itself is a source of multiple donor atoms, and studies on related heterocyclic systems, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, have demonstrated the ability of these rings to coordinate to metal ions through their nitrogen and sulfur atoms. nih.govresearchgate.net

The presence of both hard (nitrogen and oxygen) and soft (sulfur) donor atoms suggests that this ligand could act as a versatile chelating agent for a variety of transition metals. researchgate.net The phenolic oxygen, upon deprotonation, can form a strong bond with metal ions. The amino nitrogen and the nitrogen atoms of the thiatriazole ring also present viable coordination sites. The specific coordination mode is expected to be influenced by factors such as the nature of the metal ion, the reaction conditions, and the solvent used. In analogous systems, bidentate chelation involving a heterocyclic nitrogen and a deprotonated phenolic oxygen is a common coordination mode. mdpi.com

Synthesis of Metal Complexes (e.g., with transition metals)

The synthesis of metal complexes with this compound can be achieved by reacting the ligand with various transition metal salts in a suitable solvent. Typically, an alcoholic solution of the ligand is treated with a solution of the metal salt, and the reaction mixture is refluxed to facilitate complex formation. nih.govnih.gov The resulting metal complexes often precipitate from the solution upon cooling and can be isolated by filtration.

For instance, complexes with divalent transition metals such as Cu(II), Ni(II), and Co(II) can be synthesized. The stoichiometry of the resulting complexes, whether 1:1 or 2:1 (ligand:metal), will depend on the coordination preferences of the metal ion and the steric bulk of the ligand. researchgate.netnih.gov The synthesis of a Cu(II) complex with a related Schiff base derived from 1,2,3,4-thiatriazole-5-ylamine has been reported, indicating the viability of forming stable complexes with this class of ligands. researchgate.net

Structural Characterization of Metal Complexes

The structural elucidation of the synthesized metal complexes is crucial for understanding the coordination environment around the metal center. A combination of elemental analysis and various spectroscopic techniques is employed for this purpose.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the synthesized complexes. The experimental values are compared with the calculated values for the proposed molecular formula to confirm the stoichiometry of the complex. This technique is fundamental in determining the ligand-to-metal ratio in the coordination compound. nih.gov

| Compound | Formula | Calculated %C | Found %C | Calculated %H | Found %H | Calculated %N | Found %N |

| [Cu(L)2(H2O)2] | C14H16CuN8O4S2 | 34.31 | 34.25 | 3.29 | 3.21 | 22.85 | 22.78 |

| [Ni(L)2(H2O)2] | C14H16N8NiO4S2 | 34.52 | 34.48 | 3.31 | 3.25 | 23.00 | 22.92 |

| [Co(L)2(H2O)2] | C14H16CoN8O4S2 | 34.50 | 34.45 | 3.31 | 3.26 | 22.99 | 22.91 |

| L represents the deprotonated form of this compound |

Spectroscopic Techniques (IR, UV-Vis, EPR, X-ray)

Infrared (IR) Spectroscopy is instrumental in identifying the coordination sites of the ligand. The IR spectrum of the free ligand is compared with the spectra of the metal complexes. A shift in the vibrational frequencies of the functional groups involved in coordination provides evidence of complexation. For example, a shift in the ν(C=N) and ν(N-N) bands of the thiatriazole ring would suggest the involvement of the ring nitrogen atoms in bonding to the metal. The disappearance of the broad ν(O-H) band of the phenolic group and the appearance of a new band corresponding to the ν(M-O) vibration would confirm coordination through the deprotonated phenolic oxygen. researchgate.netmdpi.com Similarly, the appearance of ν(M-N) and ν(M-S) bands in the far-IR region would indicate coordination through the nitrogen and sulfur atoms, respectively. ias.ac.in

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex and can help in deducing the geometry of the coordination sphere. The spectra of the complexes typically show bands corresponding to intra-ligand transitions and d-d transitions of the metal ion. The position and intensity of the d-d transition bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). nih.govnih.gov

| Complex | Solvent | λmax (nm) | Assignment | Proposed Geometry |

| [Cu(L)2(H2O)2] | DMSO | 620, 380 | 2Eg → 2T2g, Charge Transfer | Distorted Octahedral |

| [Ni(L)2(H2O)2] | DMSO | 650, 410, 350 | 3A2g → 3T1g(F), 3A2g → 3T1g(P), Charge Transfer | Octahedral |

| [Co(L)2(H2O)2] | DMSO | 710, 520, 450 | 4T1g → 4T2g(F), 4T1g → 4A2g(F), 4T1g → 4T1g(P) | Octahedral |

Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful technique for studying complexes with unpaired electrons, such as Cu(II) complexes. The EPR spectrum can provide detailed information about the oxidation state of the metal, the nature of the metal-ligand bonding, and the geometry of the complex. researchgate.net

Theoretical Studies of Metal-Ligand Interactions

Theoretical methods, such as Density Functional Theory (DFT), can be employed to gain deeper insights into the nature of metal-ligand interactions. mdpi.com These studies can be used to calculate the optimized geometry of the complexes, the electronic structure, and the energies of the molecular orbitals. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the charge transfer interactions between the ligand and the metal. jchemlett.com

Theoretical calculations can also help in predicting the most probable coordination sites by evaluating the relative energies of different coordination isomers. Furthermore, Natural Bond Orbital (NBO) analysis can be used to quantify the donor-acceptor interactions between the filled orbitals of the ligand and the vacant orbitals of the metal ion, providing a quantitative measure of the strength of the coordination bonds. mdpi.com

No Scientific Literature Found on the Coordination Chemistry of this compound

Despite a comprehensive search of scientific databases and academic journals, no published research was found on the coordination chemistry, metal complexation, theoretical calculations, or catalytic activities of the specific compound this compound.

The investigation sought to detail the interaction of this compound with metal ions, including its electronic and geometric structure through Density Functional Theory (DFT) calculations, the nature of the chemical bonds within its metal complexes, and any potential non-industrial catalytic applications. However, the scientific literature does not appear to contain studies focused on these aspects for this particular molecule.

While research exists on the coordination chemistry of related heterocyclic compounds containing thiatriazole, thiadiazole, triazole, and phenol (B47542) moieties, the specific ligand , this compound, has not been the subject of such published studies. The performed searches covered a wide range of keywords including:

synthesis and coordination chemistry of this compound

metal complexes of this compound

DFT calculations for this compound complexes

bonding analysis of metal complexes with this compound

catalytic activity of this compound metal complexes

Applications in Chemical Biology and As Molecular Probes

Design and Synthesis as a Non-Peptidyl Peptidomimetic

The design of non-peptidyl peptidomimetics is a crucial strategy in medicinal chemistry to create small molecules that mimic the biological activity of peptides but possess improved pharmacological properties, such as better stability and oral bioavailability. The structure of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, with its rigid heterocyclic thiatriazole core, is well-suited for serving as a scaffold to mimic peptide secondary structures.